Cas no 957062-98-5 (4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid)

4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid is a boronic acid derivative featuring a sulfamoyl linker and a trifluoromethoxy-substituted phenyl group. This compound is valuable in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality, enabling efficient carbon-carbon bond formation in synthetic organic chemistry. The trifluoromethoxy group enhances its electron-withdrawing properties, potentially improving reactivity in certain catalytic processes. The sulfamoyl moiety may also contribute to its solubility and stability under reaction conditions. This reagent is particularly useful in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable intermediate for targeted molecular synthesis.
4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid structure
957062-98-5 structure
Product Name:4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid
CAS No:957062-98-5
MF:C13H11BF3NO5S
MW:361.101352930069
MDL:MFCD09878331
CID:839772
Update Time:2025-05-23

4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-TRIFLUOROMETHOXYPHENYL 4-BORONOBENZENESULFONAMIDE
    • 4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid
    • [4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]boronic acid
    • 4-{[4-(Trifluoromethoxy)phenyl]sulphamoyl}benzeneboronic acid
    • PC3433
    • MDL: MFCD09878331
    • Inchi: 1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H
    • InChI Key: SZIKGKUJHXEEAH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(B(O)O)=CC=1)(NC1C=CC(=CC=1)OC(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 361.04000
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 104.24000
  • LogP: 2.21960

4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid Security Information

  • Hazardous Material Identification: Xi

4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid Pricemore >>

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4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957062-98-5)4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid
Order Number:A845417
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):265.0
Email:sales@amadischem.com

Additional information on 4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid

Comprehensive Overview of 4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid (CAS No. 957062-98-5)

4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid (CAS No. 957062-98-5) is a specialized boronic acid derivative widely utilized in pharmaceutical research, organic synthesis, and material science. This compound features a unique sulfamoyl linkage and a trifluoromethoxy group, enhancing its reactivity and applicability in Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern drug discovery. Researchers value its role as a key intermediate for constructing complex molecules, particularly in the development of biologically active compounds and fluorescent probes.

The growing demand for boronic acid-based reagents like 957062-98-5 aligns with trends in targeted drug delivery and precision medicine. Recent studies highlight its potential in designing enzyme inhibitors and cancer therapeutics, addressing frequent search queries such as "boronic acids in oncology" or "Suzuki coupling applications." Its trifluoromethoxy moiety further attracts attention due to its metabolic stability, a hot topic in medicinal chemistry optimization.

From a synthetic perspective, 4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid exemplifies advancements in green chemistry. Its compatibility with aqueous reaction conditions and catalyst recycling resonates with industry shifts toward sustainable practices. Analytical techniques like HPLC and NMR confirm its high purity (>98%), meeting stringent requirements for high-throughput screening libraries—a frequent concern among pharmaceutical researchers.

Storage and handling recommendations for CAS No. 957062-98-5 emphasize protection from moisture, given the hydrolytic sensitivity of boronic acids. This aligns with common search terms like "boronic acid stability" and "handling air-sensitive reagents." Suppliers typically provide technical data sheets detailing optimal storage at 2-8°C under inert gas, ensuring longevity for critical experiments.

Innovations in heterocyclic synthesis have further elevated the relevance of this compound. Its sulfamoyl group enables selective modifications, catering to emerging needs in fragment-based drug design—a trending subtopic in computational chemistry forums. The compound’s logP and hydrogen bonding capacity also make it a candidate for QSAR studies, frequently discussed in cheminformatics communities.

In material science, CAS No. 957062-98-5 contributes to organic electronic materials, particularly in OLED and sensor development. Its conjugated system and electron-withdrawing groups enable tunable luminescence properties, addressing searches like "boronic acid sensors for glucose monitoring." This multidisciplinary utility underscores its importance across academic and industrial R&D sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957062-98-5)4-(N-(4-(Trifluoromethoxy)phenyl)sulfamoyl)phenylboronic acid
A845417
Purity:99%
Quantity:1g
Price ($):265.0
Email